2-(2-Ethyl-1H-imidazol-4-yl)ethanamine hydrochloride
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Overview
Description
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C7H13N3·HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include substituted imidazole derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can modulate signaling pathways by binding to receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-1-yl)ethanamine
- 2-(1H-Imidazol-2-yl)ethanamine
- 2-(2-Nitroimidazol-1-yl)ethanamine
Uniqueness
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine hydrochloride is unique due to the presence of the ethyl group at the 2-position of the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole derivatives and can lead to different pharmacological profiles and applications .
Properties
Molecular Formula |
C7H14ClN3 |
---|---|
Molecular Weight |
175.66 g/mol |
IUPAC Name |
2-(2-ethyl-1H-imidazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H13N3.ClH/c1-2-7-9-5-6(10-7)3-4-8;/h5H,2-4,8H2,1H3,(H,9,10);1H |
InChI Key |
AOIDURIBUJONDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(N1)CCN.Cl |
Origin of Product |
United States |
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